
1-(4-Chlorophenyl)-4,6-diphenyl-2(1H)-pyridinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4,6-diphenyl-2(1H)-pyridinethione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CPDP and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of CPDP is not fully understood. However, it has been proposed that CPDP inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the inflammatory response. CPDP has also been found to interact with DNA, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
CPDP has been found to have both biochemical and physiological effects. Biochemically, CPDP has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Physiologically, CPDP has been found to reduce tumor growth and inflammation in animal models. CPDP has also been found to have a low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
CPDP has several advantages and limitations for lab experiments. One advantage is that it has a low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. Another advantage is that it can be synthesized using different methods, which allows for flexibility in experimental design. One limitation is that the mechanism of action of CPDP is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that CPDP has not been extensively studied in humans, which makes it difficult to translate experimental findings to clinical applications.
Orientations Futures
There are several future directions for research related to CPDP. One direction is to further study its anti-tumor and anti-inflammatory properties in animal models and humans. Another direction is to study its potential use as a hole-transporting material in organic solar cells and as a fluorescent material in organic light-emitting diodes. Additionally, further studies are needed to fully understand the mechanism of action of CPDP and to design experiments to study its effects. Finally, future research should focus on developing new synthesis methods for CPDP that are more efficient and environmentally friendly.
Méthodes De Synthèse
CPDP can be synthesized using different methods such as the Gewald reaction, Suzuki coupling reaction, and Sonogashira coupling reaction. The Gewald reaction involves the reaction of 4-chlorobenzaldehyde, diphenylacetonitrile, and sulfur in the presence of a base. The Suzuki coupling reaction involves the reaction of 4-chlorobenzeneboronic acid, diphenylacetylene, and 2-chloropyridine in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of 4-chloroiodobenzene, diphenylacetylene, and 2-chloropyridine in the presence of a copper catalyst.
Applications De Recherche Scientifique
CPDP has potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, CPDP has been studied for its anti-tumor and anti-inflammatory properties. CPDP has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In material science, CPDP has been studied for its potential use as a hole-transporting material in organic solar cells. In organic electronics, CPDP has been studied for its potential use as a fluorescent material in organic light-emitting diodes.
Propriétés
Numéro CAS |
115527-48-5 |
|---|---|
Nom du produit |
1-(4-Chlorophenyl)-4,6-diphenyl-2(1H)-pyridinethione |
Formule moléculaire |
C23H16ClNS |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4,6-diphenylpyridine-2-thione |
InChI |
InChI=1S/C23H16ClNS/c24-20-11-13-21(14-12-20)25-22(18-9-5-2-6-10-18)15-19(16-23(25)26)17-7-3-1-4-8-17/h1-16H |
Clé InChI |
ZGUQJVBXJBEZOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Synonymes |
1-(4-Chlorophenyl)-4,6-diphenyl-2(1H)-pyridinethione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




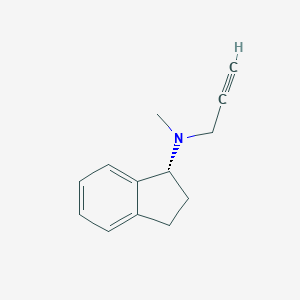
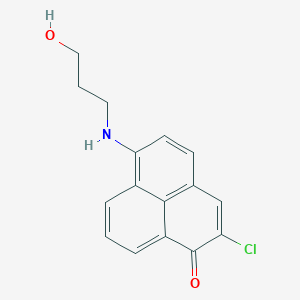
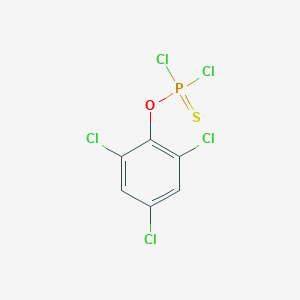
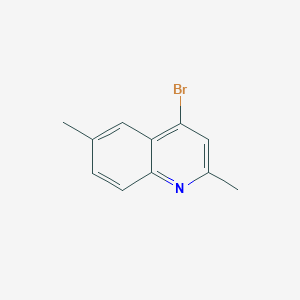
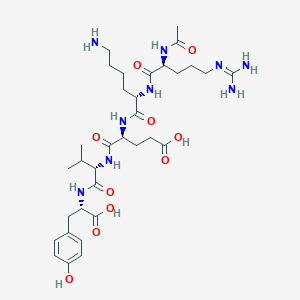
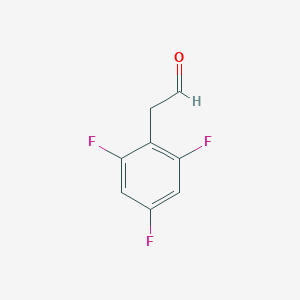

![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)



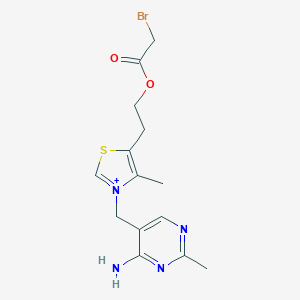
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)